molecular formula C9H9FN2O B14801403 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14801403
M. Wt: 180.18 g/mol
InChI Key: YWKFBFCAICIDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of an amino group at the 3-position and a fluoro substituent at the 6-position, along with a dihydro-1H-quinolin-2-one moiety, makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the quinoline core. Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole intermediate, which can then be further functionalized to obtain the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The amino and fluoro substituents can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, halogen, and alkyl groups, which can further enhance the compound’s chemical and biological properties .

Scientific Research Applications

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. In anticancer research, it may inhibit topoisomerase II, an enzyme involved in DNA replication and cell division. The presence of the fluoro substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3,4-dihydroquinolin-2-one
  • 6-bromo-3,4-dihydroquinolin-2-one
  • 6-fluoro-3,4-dihydroquinolin-2-one

Uniqueness

Compared to similar compounds, 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one exhibits unique properties due to the presence of both the amino and fluoro substituents. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H9FN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13)

InChI Key

YWKFBFCAICIDOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.